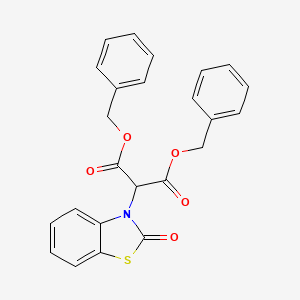![molecular formula C14H10ClN3O4 B5816078 N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)
N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as CB-30865, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been found to play a crucial role in DNA repair mechanisms. In
作用機序
CB-30865 acts as a competitive inhibitor of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, which is involved in the repair of single-strand DNA breaks. Inhibition of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide by CB-30865 leads to the accumulation of DNA damage, resulting in cell death. This mechanism has been exploited in cancer therapy, where the inhibition of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
CB-30865 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. In addition, CB-30865 has been found to reduce oxidative stress and inflammation in animal models of neurodegenerative disorders. Furthermore, CB-30865 has been shown to reduce myocardial infarction size and improve cardiac function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
CB-30865 has several advantages for lab experiments, including its high potency and specificity for N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide inhibition. However, CB-30865 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by the use of prodrugs and formulation strategies.
将来の方向性
There are several future directions for the research on CB-30865. One direction is the development of prodrugs and formulation strategies to improve its pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as stroke and traumatic brain injury. Furthermore, the combination of CB-30865 with other therapies, such as immunotherapy and targeted therapy, could enhance its efficacy in cancer treatment. Finally, the development of novel N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors with improved potency and specificity could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of CB-30865 involves the reaction of 4-nitrobenzenecarboximidamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CB-30865 as a yellow solid with a purity of over 98%. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
CB-30865 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The inhibition of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide by CB-30865 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, CB-30865 has been found to protect against neuronal damage in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, CB-30865 has been shown to reduce myocardial infarction size and improve cardiac function in animal models of myocardial ischemia-reperfusion injury.
特性
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-3-1-2-10(8-11)14(19)22-17-13(16)9-4-6-12(7-5-9)18(20)21/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHNHAYPRSQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


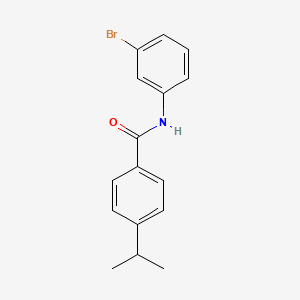
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5816014.png)
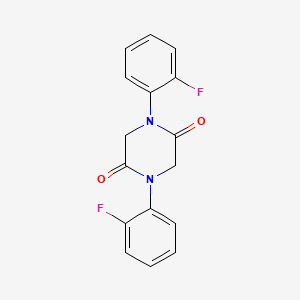
![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
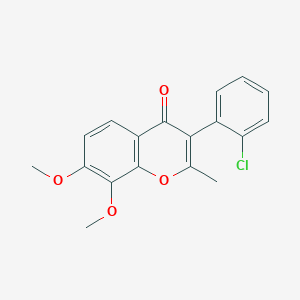
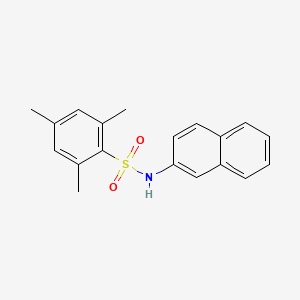
![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)
